molecular formula C15H11ClN2 B13717620 8-Chloro-2-phenylquinolin-4-amine CAS No. 1189106-25-9

8-Chloro-2-phenylquinolin-4-amine

Cat. No.: B13717620
CAS No.: 1189106-25-9
M. Wt: 254.71 g/mol
InChI Key: UJNRTXUXWJKBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-phenylquinolin-4-amine is a synthetic compound based on the 4-aminoquinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 4-aminoquinoline core is known for its diverse biological activities and is a key building block for developing therapeutic agents . This particular derivative, featuring chloro and phenyl substituents, is offered for research purposes to investigate its potential pharmacological properties. Research Applications and Value: The 4-aminoquinoline scaffold is extensively studied for its wide range of biological activities. Researchers explore these compounds as potential agents for diseases like malaria, cancer, and autoimmune disorders . Specific 4-aminoquinoline derivatives have demonstrated promising antibacterial efficacy , including activity against challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) . Structure-activity relationship (SAR) studies indicate that substitutions on the quinoline ring, such as halogen atoms, can influence binding to biological targets through hydrophobic interactions, hydrogen bonding, and halogen contacts . This makes this compound a valuable compound for SAR studies , aimed at optimizing drug efficacy and understanding mechanisms of action. Handling and Safety: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1189106-25-9

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

8-chloro-2-phenylquinolin-4-amine

InChI

InChI=1S/C15H11ClN2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H,(H2,17,18)

InChI Key

UJNRTXUXWJKBNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)N

Origin of Product

United States

Synthetic Methodologies for 8 Chloro 2 Phenylquinolin 4 Amine and Analogs

Classical and Contemporary Synthetic Routes to 4-Aminoquinolines

The 4-aminoquinoline (B48711) core is a privileged structure in medicinal chemistry, and numerous synthetic strategies have been developed for its construction. nih.govscilit.com These methods range from traditional cyclization reactions to modern metal-catalyzed processes.

A predominant method for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with an appropriate amine. nih.govfrontiersin.org This reaction is driven by the electron-withdrawing nature of the quinoline (B57606) ring system, which activates the C-4 position for nucleophilic attack. The chlorine atom at this position then serves as a good leaving group. nih.gov Various protocols exist for this transformation, including conventional heating, microwave irradiation, and ultrasound-assisted methods, often providing good to excellent yields. nih.gov For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines under microwave conditions has been shown to produce 4-aminoquinoline derivatives in high yields (80-95%). nih.gov Similarly, ultrasound has been employed to facilitate the reaction between 4,7-dichloroquinolines and nucleophiles like benzene-1,2-diamines and semicarbazides, resulting in yields of 78-81%. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have provided insights into the regioselectivity of this reaction, particularly in di-substituted quinazolines, a related heterocyclic system. scilit.commdpi.com These studies indicate that the carbon at the 4-position is more susceptible to nucleophilic attack due to a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy for the substitution at this position. scilit.commdpi.com

Table 1: Comparison of SNAr Conditions for 4-Aminoquinoline Synthesis
Reaction ConditionTypical NucleophilesReported YieldsReference
Conventional HeatingAlkyl/aryl aminesGood nih.gov
Microwave IrradiationPrimary/secondary alkylamines, anilines80-95% nih.gov
UltrasoundBenzene-1,2-diamines, semicarbazides78-81% nih.gov

The construction of the quinoline ring system itself is a cornerstone of synthesizing derivatives like 8-Chloro-2-phenylquinolin-4-amine. Several named reactions are fundamental to this process:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent to produce a quinoline. pharmaguideline.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline and subsequent cyclization and oxidation. pharmaguideline.com

Friedländer Synthesis: This reaction provides 2-substituted quinolines through the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an α-methylene group adjacent to a carbonyl. pharmaguideline.com

Combes Synthesis: This two-step process involves the condensation of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline. pharmaguideline.comiipseries.org

Conrad-Limpach-Knorr Synthesis: The reaction of anilines with β-ketoesters can lead to either 4-quinolones at lower temperatures or 2-quinolones at higher temperatures. pharmaguideline.com

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and can produce a wide range of quinoline derivatives. iipseries.org

Camps Cyclization: This reaction involves the conversion of an o-acylaminoacetophenone into two different hydroxyquinolines using a hydroxide (B78521) ion. wikipedia.org

More contemporary cyclization strategies often employ metal catalysts or proceed via electrophilic cyclization of N-(2-alkynyl)anilines to afford substituted quinolines. nih.gov For example, electrophilic cyclization using reagents like iodine monochloride (ICl) or bromine can produce 3-haloquinolines. nih.gov

Modern synthetic organic chemistry has increasingly relied on metal-catalyzed cross-coupling reactions to build complex molecules, and quinoline synthesis is no exception. These methods offer high efficiency and functional group tolerance. organic-chemistry.orgrsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for the synthesis of substituted quinolines. For instance, the annulation of o-iodo-anilines with propargyl alcohols catalyzed by palladium provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines has also been developed to synthesize 4-aminoquinolines. nih.gov

Copper-Catalyzed Reactions: Copper catalysts have proven effective for the synthesis of 2-substituted quinolines through an intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org Copper has also been used in Ullmann-type cross-coupling reactions to form C-O bonds in the synthesis of vinylic ethers, a reaction that can be relevant for certain quinoline analogs. nih.gov

Cobalt-Catalyzed Reactions: Cobalt catalysts can facilitate the direct synthesis of quinolines from anilines and alkynes via C-H activation and cyclization. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed in the oxidative cross-coupling and cyclization of aryl aldimines and alkynes to produce isoquinolines, a related heterocyclic system. acs.org

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like 4-aminoquinolines in a single step from three or more starting materials. nih.govnih.govyoutube.com This strategy is highly atom-economical and allows for the rapid generation of diverse compound libraries.

A palladium-catalyzed multicomponent domino reaction has been reported for the synthesis of 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. frontiersin.org

A three-component reaction involving an imidoylative Sonogashira coupling followed by a cyclization cascade has been used to synthesize 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.org

The Ugi three-component four-center reaction has been utilized to create novel 4-aminoquinoline γ- and δ-lactams. nih.gov

Regioselective Synthesis and Functionalization of the Quinoline Nucleus

The synthesis of a specific isomer like this compound requires precise control over the placement of substituents on the quinoline ring.

Achieving regioselective chlorination at the C-8 position of the quinoline ring is a critical step in the synthesis of the target compound. While functionalization at positions like C-2, C-3, and C-5 has been more extensively studied, methods for C-8 functionalization are also established. mdpi.comresearchgate.net The use of directing groups can facilitate the selective introduction of a chlorine atom at the C-8 position. For instance, an amido group at the 8-position can direct halogenation to the C-5 and C-7 positions, but specific strategies can be employed for C-8 functionalization. mdpi.comrsc.org Direct magnesiation using TMP₂Mg·2LiCl has been shown to regioselectively deprotonate the C-8 position of a quinoline, which can then be further functionalized. acs.org

Table 2: Key Named Reactions in Quinoline Synthesis
Reaction NameKey ReactantsPrimary Product TypeReference
Skraup SynthesisAniline, glycerol, sulfuric acid, oxidizing agentQuinoline pharmaguideline.comiipseries.org
Friedländer Synthesiso-aminobenzaldehyde/ketone, compound with α-methylene group2-Substituted quinoline pharmaguideline.com
Combes SynthesisArylamine, 1,3-dicarbonyl compound2,4-Disubstituted quinoline pharmaguideline.comiipseries.org
Conrad-Limpach-Knorr SynthesisAniline, β-ketoester4-Quinolone or 2-quinolone pharmaguideline.com
Camps Cyclizationo-acylaminoacetophenoneHydroxyquinolines wikipedia.org

Introduction of the Phenyl Group at C-2

The formation of the 2-phenylquinoline (B181262) skeleton is a crucial step. Several classic and modern synthetic methods can be employed to achieve this. The specific placement of the chloro group at the C-8 position is determined by the choice of the aniline precursor. To obtain the 8-chloro substitution, 3-chloroaniline (B41212) is a common starting material.

One of the most established methods for synthesizing 2-substituted quinolines is the Doebner-von Miller reaction . This reaction involves the condensation of an aromatic amine, in this case, 3-chloroaniline, with an α,β-unsaturated carbonyl compound. For the synthesis of a 2-phenylquinoline, benzaldehyde (B42025) and pyruvic acid can be reacted with 3-chloroaniline. nih.gov This approach directly installs the phenyl group at the C-2 position and the carboxylic acid at the C-4 position, which can then be converted to the amine.

Another powerful method is the Friedländer annulation , which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To form the 8-chloro-2-phenylquinoline (B3022105) core, one could theoretically start with a 2-amino-3-chlorobenzophenone derivative and react it with a compound providing a two-carbon unit with a methylene (B1212753) and a carbonyl group. The Friedländer synthesis and its variations are known for producing quinolines in good yields. nih.gov

More contemporary approaches include three-component coupling reactions. For instance, a Lewis acid-mediated reaction of an aniline, an aldehyde, and an alkyne can produce highly substituted quinolines. scielo.br In the context of this compound, this would involve reacting 3-chloroaniline, benzaldehyde, and a suitable terminal alkyne. Ytterbium(III) triflate (Yb(OTf)₃) has been shown to be a more effective catalyst than iron(III) chloride (FeCl₃) for such transformations, leading to higher yields. scielo.br

Amination at the C-4 Position

Once the 8-chloro-2-phenylquinoline core is established, the next critical step is the introduction of the amine group at the C-4 position.

A common strategy involves the conversion of a 4-carboxyquinoline derivative into the desired amine. The 2-phenyl-8-chloroquinoline-4-carboxylic acid, obtained from a Doebner reaction, can be converted to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride. nih.gov This activated intermediate can then react with an amine source. A subsequent Curtius, Hofmann, or Schmidt rearrangement can be employed to convert the acyl azide, amide, or carboxylic acid, respectively, into the 4-aminoquinoline.

Alternatively, a precursor such as 4,8-dichloro-2-phenylquinoline (B185931) can be synthesized. The chlorine atom at the C-4 position is more susceptible to nucleophilic substitution than the one at C-8. This allows for selective amination at the C-4 position by reacting the dichloro derivative with ammonia (B1221849) or an appropriate amine nucleophile. The synthesis of 4-amino-8-methylquinolin-2(1H)-one has been demonstrated through nucleophilic substitution on a 4-chloro precursor, highlighting the viability of this approach for related structures. mdpi.com

More advanced and direct methods for C-H amination have also been developed. A notable example is the use of hypervalent iodine(III) reagents to achieve direct C-H amination at the C-2 and C-4 positions of fused azaarenes. chemrxiv.orgchemrxiv.org This method avoids the need for pre-functionalization of the quinoline ring, offering a more atom-economical route. The reaction proceeds through in-situ activation of the quinoline with a bispyridine-ligated I(III)-reagent, making the C-4 position electrophilic and susceptible to nucleophilic attack by an amine. chemrxiv.orgchemrxiv.org

A modular three-component synthesis using an imidoylative Sonogashira coupling can also yield 4-aminoquinolines. This palladium-catalyzed process couples an o-bromoaniline, a terminal alkyne, and an isocyanide, followed by an acid-mediated cyclization to form the 4-aminoquinoline structure.

Optimization of Synthetic Conditions and Yield

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing byproducts and reaction times. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For multi-component reactions, the choice of catalyst is critical. As mentioned, in the three-component synthesis of quinolines, Yb(OTf)₃ was found to give superior yields compared to FeCl₃. scielo.br In palladium-catalyzed reactions, such as the imidoylative Sonogashira coupling, the ligand plays a crucial role. The use of Xantphos as a ligand has been shown to be critical for achieving high yields and suppressing side product formation.

The solvent system can significantly influence reaction outcomes. Polar aprotic solvents like DMF or DMSO often improve the solubility of reactants and intermediates, leading to better yields. For instance, in the Sonogashira coupling approach, switching the solvent to DMF resulted in a significant yield improvement.

Temperature control is essential to balance the reaction rate against the formation of undesirable byproducts. Friedländer reactions, for example, are typically run at elevated temperatures (80–120°C) to drive the reaction forward. Similarly, the imidoylative Sonogashira coupling for 4-aminoquinoline synthesis is conducted at 90°C for an extended period to ensure completion.

The following table summarizes key optimization data from synthetic studies on related 4-aminoquinolines.

ParameterOptimal Condition/ReagentEffect on ReactionSynthetic Method
Catalyst Pd(OAc)₂ with Xantphos ligandHigh catalytic efficiency and selectivityImidoylative Sonogashira Coupling
Co-catalyst Copper(I) bromide (CuBr)Essential for the imidoylative coupling stepImidoylative Sonogashira Coupling
Solvent Dimethylformamide (DMF)Provided superior yields over other solventsImidoylative Sonogashira Coupling
Temperature 90 °CRequired for reaction to proceed to completionImidoylative Sonogashira Coupling
Catalyst Ytterbium(III) triflate (Yb(OTf)₃)Resulted in higher yields than FeCl₃Three-Component Coupling scielo.br
Catalyst Lewis acids (e.g., ZnCl₂)Enhances regioselectivityFriedländer Reaction

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com These principles can be applied to the synthesis of this compound to create more environmentally benign and sustainable routes.

A primary focus of green chemistry in quinoline synthesis is the replacement of hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and several quinoline synthesis methods have been adapted to be performed in aqueous media. nih.govresearchgate.net For example, a decarboxylating cyclization procedure for synthesizing quinolin-4-ones from isatoic anhydrides and 1,3-dicarbonyl compounds has been successfully carried out in water at 80°C. nih.gov This approach reduces reliance on volatile organic compounds.

The use of efficient and recyclable catalysts is another cornerstone of green synthesis. Nanocatalysts have gained significant attention for their high surface area and catalytic activity, which can lead to faster reactions and higher yields under milder conditions. nih.govacs.org These catalysts can often be recovered and reused multiple times, reducing waste and cost. nih.gov Applying nanocatalysts to the Friedländer or Doebner-von Miller reactions could improve the green credentials of the synthesis of the 8-chloro-2-phenylquinoline core.

Furthermore, developing one-pot or multi-component reactions aligns well with green chemistry principles by reducing the number of separate work-up and purification steps, thereby saving solvents and energy. scielo.br The three-component and imidoylative Sonogashira/cyclization cascade methods for producing 4-aminoquinolines are excellent examples of this efficient and greener approach.

Advanced Spectroscopic and Structural Elucidation of Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 8-Chloro-2-phenylquinolin-4-amine. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise position of each atom can be assigned.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, the aromatic protons on the quinoline (B57606) and phenyl rings are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The protons on the substituted quinoline ring (at positions 3, 5, 6, and 7) would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to coupling with adjacent protons. The phenyl group protons would also show distinct signals. A key indicator is the signal for the amine (NH₂) protons, which typically appears as a broad singlet and its chemical shift can vary depending on the solvent and concentration. For the related compound 2-phenylquinolin-4-amine (B1606699), the NH₂ signal is observed between δ 5.8 and 6.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The spectrum for this compound would show 15 distinct signals corresponding to its carbon skeleton. The carbon atom attached to the amine group (C4) is significantly deshielded and would appear in the δ 150–155 ppm range for a 4-aminoquinoline (B48711) structure. The carbons of the phenyl ring typically resonate between δ 120 and 140 ppm. The carbon atom bonded to the chlorine (C8) would also have a characteristic chemical shift influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Amine (NH₂)Broad singlet, ~5.8-6.2N/A
Quinoline Aromatic (CH)7.0 - 8.5115 - 150
Phenyl Aromatic (CH)7.2 - 8.5120 - 140
Quaternary Carbons (C-Cl, C-N, etc.)N/A120 - 155

Note: Data are inferred from typical values for 4-aminoquinolines and related phenylquinoline structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of its key structural features.

The most prominent features would be the N-H stretching vibrations of the primary amine group. Primary amines typically show two bands in the region of 3300–3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. Another important signal is the N-H bending vibration, which is expected around 1600 cm⁻¹. The spectrum will also be rich in absorptions corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and the C=C and C=N stretching vibrations of the quinoline and phenyl rings (typically in the 1400–1650 cm⁻¹ region). The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3300 - 3500
Aromatic C-H StretchQuinoline & Phenyl Rings> 3000
C=N / C=C StretchAromatic Rings1400 - 1650
N-H Bend (Scissoring)Primary Amine (-NH₂)~1600
C-Cl StretchChloro-substituent< 800

Note: Data are based on established characteristic infrared absorption frequencies for functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and confirming its elemental composition. For this compound (molecular formula C₁₅H₁₁ClN₂), high-resolution mass spectrometry (HRMS) provides an unambiguous confirmation of its identity.

In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as a protonated molecular ion, [M+H]⁺. The calculated monoisotopic mass of C₁₅H₁₁ClN₂ is 254.0611 g/mol . Therefore, the expected m/z value for the [M+H]⁺ ion would be approximately 255.0689. The presence of a chlorine atom is readily identified by a characteristic isotopic pattern, where the [M+2+H]⁺ peak (containing the ³⁷Cl isotope) appears at an m/z value two units higher and with an intensity approximately one-third of the [M+H]⁺ peak (containing the ³⁵Cl isotope). The fragmentation pattern observed in the mass spectrum can also provide further structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₅H₁₁ClN₂
Monoisotopic Mass254.0611 u
Predicted [M+H]⁺ (³⁵Cl)255.0689 m/z
Predicted [M+H]⁺ (³⁷Cl)257.0660 m/z
Isotopic Ratio ([M+H]⁺ / [M+2+H]⁺)~3:1

Note: Values are calculated based on the elemental composition and isotopic abundances.

X-ray Crystallography for Solid-State Structure Confirmation

While NMR, IR, and MS provide data on connectivity and composition, X-ray crystallography offers the most definitive evidence of molecular structure by mapping the electron density of a single crystal. This technique determines the precise three-dimensional coordinates of each atom in the solid state, revealing exact bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would confirm the planarity of the quinoline and phenyl ring systems. It would also detail the specific orientation of the phenyl group relative to the quinoline core and the geometry of the amine group. Furthermore, this method elucidates intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group's protons and the nitrogen atom of a neighboring quinoline ring, as well as potential π-π stacking interactions between the aromatic rings. As of now, a public crystal structure for this compound has not been reported. However, analysis of related structures, such as a polymorph of 8-hydroxyquinoline (B1678124), demonstrates how molecules can form dimers via hydrogen bonds in the crystal lattice. nih.gov

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental structure of a pharmacophore consists of a zinc-binding group (ZBG), a linker, and a cap region. nih.gov In the context of 2-phenylquinoline (B181262) derivatives, the 2-substituted phenylquinoline-4-carboxylic acid group can function as the cap moiety. nih.gov This cap group is crucial as it binds to hydrophobic regions of the target's active site, potentially blocking substrate entry. nih.gov

The biological activity of 8-hydroxyquinoline (B1678124) derivatives, a related class, is significantly modulated by protonation and metal chelation, highlighting the importance of the molecule's electronic properties. nih.gov The quinoline (B57606) core itself, particularly when substituted, serves as a "privileged structure" in many biologically active compounds. nih.gov For instance, in the design of histone deacetylase (HDAC) inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid structure was introduced as the cap group to create strong hydrophobic interactions with residues at the opening of the HDAC active site. nih.gov

Impact of Substituent Modifications on Potency and Selectivity

The potency and selectivity of the quinoline scaffold can be fine-tuned through specific substitutions at various positions. The nature and position of these substituents dictate the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn influence its biological efficacy.

Position 2: An aromatic amide substitution at the 2-position of the quinoline ring has been shown to increase both lipophilicity and antiviral activity, an effect attributed to the electron-withdrawing properties of the anilide substituents. nih.govnih.gov Conversely, bulky substituents on the phenyl ring at this position tend to reduce biological activity.

Position 4: The introduction of hydrazide derivatives at the 4-position has been found to significantly improve inhibitory activity and selectivity against certain enzyme isoforms, such as HDAC3. nih.gov

Position 6: The presence of a halogen, such as chlorine, at the 6-position has been associated with the most potent anticancer activity in some series of pyrano[3,2-h]quinolone derivatives. nih.gov

General Halogenation: The addition of halogen atoms generally increases the lipophilicity of the molecule. nih.gov

Electron-Withdrawing vs. Electron-Releasing Groups: For certain quinoxaline (B1680401) derivatives, electron-releasing groups like CH₃ and OCH₃ at specific positions were found to decrease activity. mdpi.com In another context, antiviral activity was enhanced by increasing the electron-withdrawing properties of substituents on an anilide ring attached to the quinoline scaffold. nih.gov

The following table summarizes the observed effects of various substituent modifications on the activity of quinoline-based compounds.

Position of SubstitutionType of SubstituentObserved Effect on ActivitySource(s)
Position 2 (Phenyl Ring) Bulky GroupsReduced Activity
Position 2 Aromatic AmideIncreased Lipophilicity and Antiviral Activity nih.govnih.gov
Position 4 Hydrazide GroupImproved Inhibitory Potency and HDAC3 Selectivity nih.gov
Position 6 Chloro GroupMost Potent Anticancer Activity in a Specific Series nih.gov
General Halogen AtomsIncreased Lipophilicity nih.gov
Anilide Ring Electron-Withdrawing GroupsIncreased Antiviral Activity nih.gov
Quinoxaline Scaffold Electron-Releasing Groups (e.g., CH₃, OCH₃)Decreased Activity mdpi.com

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule. Studies on quinoline derivatives have identified key interactions that are critical for their binding affinity.

In studies targeting the HIV non-nucleoside reverse transcriptase (NNRT), quinoline derivatives demonstrated strong binding affinity. nih.gov Specific interactions observed include:

Hydrogen Bonding: Interactions with amino acid residues such as LYS 101, ILE-180, and LEU-100 are common. nih.govthieme-connect.de

Hydrophobic Interactions: Key hydrophobic interactions often involve residues like TRP 229, TYR 188, and PHE 227. nih.gov

π-π Stacking: Interactions with residues like Tyr318 have also been noted. thieme-connect.de

Similarly, when targeting Mycobacterium tuberculosis (Mtb) DNA gyrase, quinoline-Schiff bases showed strong binding affinities, characterized by hydrogen and carbon-hydrogen bonds with residues such as Tyr21, Gly84, Asn85, Asp110, and Gln125. nih.gov These computational predictions often correlate well with experimental data, helping to identify potential biological targets. researchgate.net For example, a significant correlation was found between docking scores and experimental antitrypanosomal activity, pointing to the enzyme cruzipain as a likely target. researchgate.net

The table below details the specific molecular interactions identified through docking studies for quinoline derivatives against various biological targets.

Biological TargetInteracting ResiduesType of InteractionSource(s)
HIV Reverse Transcriptase LYS 101, ILE-180, LEU-100Hydrogen Bonding nih.gov
TRP 229, TYR 188, PHE 227Hydrophobic Interaction nih.gov
HIS 235Hydrogen Bonding thieme-connect.de
Tyr318π-π Stacking thieme-connect.de
Mtb DNA Gyrase Tyr21, Gly84, Asn85, Asp110, Gln125Hydrogen and Carbon-Hydrogen Bonds nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors to predict the activity of novel compounds.

For a series of 1,8-naphthalimide-4-aminoquinoline derivatives, a QSAR analysis was performed to understand the structural requirements for antimalarial activity. walisongo.ac.id The descriptors used in this type of modeling include:

Dipole moment

Atomic net charge

Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (E HOMO and E LUMO)

Surface area grid (SAG) and solvent-accessible surface area (SAA)

Hydration energy

Polarizability

Log P (a measure of lipophilicity) walisongo.ac.id

In other QSAR analyses, techniques like Comparative Molecular Field Analysis (CoMFA) and Multiple Linear Regression (MLR) are employed. nih.gov These studies can reveal that properties such as side-chain length and conformational flexibility are directly or inversely related to receptor affinity. For instance, one study concluded that for optimal affinity, a side chain must have the conformational freedom to fold back towards the main ring system. nih.gov

In Silico Predictions of Biological Pathways

Computational, or in silico, methods are increasingly used to predict the biological pathways affected by a compound and to forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. For example, in silico ADMET studies of arylfuranchalcones, which share structural similarities with the phenyl-substituted core of the title compound, have shown that these molecules possess suitable drug-like properties. researchgate.net In anticancer research, it is suggested that 2-phenylquinolin-4-amine (B1606699) derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Future Research Directions for 8 Chloro 2 Phenylquinolin 4 Amine Derivatives

Development of Novel Synthetic Methodologies

While classical methods for quinoline (B57606) synthesis like the Skraup, Friedländer, and Pfitzinger reactions have been foundational, the future of synthesizing derivatives of 8-Chloro-2-phenylquinolin-4-amine lies in the development of more efficient, versatile, and environmentally benign methodologies. researchgate.netrroij.com Recent advancements have focused on transition-metal-catalyzed reactions, one-pot multicomponent reactions, and microwave-assisted synthesis to improve yields, reduce reaction times, and allow for greater molecular diversity. nih.goveurekaselect.comresearchgate.net

Future synthetic explorations should aim to:

Develop regioselective C-H functionalization methods: Direct functionalization of the quinoline and phenyl rings would provide a more atom-economical approach to novel derivatives, bypassing the need for pre-functionalized starting materials.

Utilize flow chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to improved safety, scalability, and product purity.

Explore green chemistry approaches: The use of greener solvents, catalysts, and energy sources will be crucial for developing sustainable synthetic routes. researchgate.net For instance, reactions in water or using biodegradable catalysts are gaining traction. researchgate.net

Create modular synthetic strategies: Three-component reactions that allow for the rapid assembly of diverse quinolin-4-amine derivatives from simple building blocks will be highly valuable for generating libraries of compounds for biological screening.

A summary of established and emerging synthetic approaches for quinoline derivatives is presented in Table 1.

Synthetic Method Description Key Advantages Relevant Research Focus
Friedländer Synthesis Condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. rroij.comWell-established, good for certain substitution patterns.Modification for milder conditions and broader substrate scope.
Pfitzinger Reaction Reaction of isatin (B1672199) with a carbonyl compound to yield a quinoline-4-carboxylic acid, which can be further modified. nih.govProvides access to quinoline-4-carboxylic acid derivatives.Development of one-pot procedures.
Combes quinoline synthesis Reaction of anilines with β-diketones under acidic conditions.Simple starting materials.Improving regioselectivity.
Doebner-von Miller reaction Reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a strong acid.Utilizes readily available starting materials.Controlling side reactions and improving yields.
Transition-Metal Catalysis Utilizes catalysts like palladium or copper for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce substituents. rroij.commdpi.comscispace.comHigh efficiency, functional group tolerance, and regioselectivity.C-H activation and functionalization.
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reaction rates. eurekaselect.comresearchgate.netReduced reaction times, often higher yields.Application to a wider range of quinoline syntheses.
Multicomponent Reactions One-pot reactions involving three or more starting materials to form a complex product.High efficiency, atom economy, and diversity of products.Discovery of new multicomponent reactions for quinoline synthesis.

Exploration of Undiscovered Biological Targets

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.goveurekaselect.comontosight.ai This versatility suggests that the this compound scaffold may interact with a wide array of biological targets, many of which remain to be discovered.

Future research in this area should focus on:

Phenotypic Screening: Employing high-throughput screening of this compound derivatives in various disease-relevant cellular models to identify novel biological effects.

Target Deconvolution: Utilizing chemical proteomics and affinity-based methods to identify the specific protein targets of active compounds discovered through phenotypic screening.

Exploration of New Therapeutic Areas: Investigating the potential of these derivatives in less explored areas such as neurodegenerative diseases, metabolic disorders, and viral infections. ontosight.ai For instance, some quinoline derivatives are being explored for their potential in treating Alzheimer's disease. researchgate.net

The known and potential biological targets for quinoline-based compounds are diverse, as highlighted in Table 2.

Target Class Specific Examples Therapeutic Area Potential for this compound Derivatives
Kinases c-Met, VEGFR-2, EGFR, PI3K/mTOR, Axl, Src nih.govresearchgate.netmdpi.comCancerHigh potential due to the prevalence of kinase inhibitors among quinoline-based drugs.
Topoisomerases Topoisomerase I, Topoisomerase II researchgate.netCancerA well-established target for anticancer drugs; the planar quinoline core is suitable for DNA intercalation.
Histone Deacetylases (HDACs) HDAC1, HDAC2, HDAC3, HDAC6 nih.govnih.govCancer, Inflammatory DiseasesThe structural features of this compound can be modified to fit the active site of various HDAC isoforms. nih.gov
G-quadruplexes c-MYC, BCL-2, K-RAS promoters nih.govCancerThe aromatic system of the quinoline core can stabilize G-quadruplex structures in oncogene promoters. nih.gov
Microtubules Tubulin polymerizationCancerA potential target, as many heterocyclic compounds are known to interfere with microtubule dynamics.
Enzymes in Pathogens Dihydrofolate reductase, DNA gyraseInfectious DiseasesThe quinoline scaffold is present in many antimalarial and antibacterial drugs.

Advanced Mechanistic Characterization

A thorough understanding of the mechanism of action is crucial for the optimization of lead compounds and for predicting potential side effects. nih.gov For derivatives of this compound, future research should move beyond simple activity assays to a more detailed characterization of their molecular interactions.

Key areas for future mechanistic studies include:

Structural Biology: Co-crystallization of active derivatives with their protein targets to elucidate the precise binding mode and key molecular interactions.

Biophysical Techniques: Using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays to quantify binding affinity and thermodynamics.

Cellular Mechanism of Action: Investigating downstream signaling pathways affected by the compound, including effects on gene expression, protein phosphorylation, and cell cycle progression. nih.gov For example, some quinoline derivatives have been shown to induce G2/M cell cycle arrest and apoptosis. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing models to correlate the concentration of the drug with its biological effect over time, which is essential for translating preclinical findings to clinical settings. nih.govfigshare.com

Design and Synthesis of Derivatives with Enhanced Selectivity

A significant challenge in drug development is achieving selectivity for the desired biological target to minimize off-target effects and associated toxicities. nih.gov The this compound scaffold offers multiple points for modification to enhance selectivity.

Future design strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the quinoline and phenyl rings to understand their influence on potency and selectivity. nih.govuiowa.edu For instance, the nature of the aniline moiety at the C-4 position and substituents at other positions can significantly impact selectivity. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design derivatives that form specific interactions with the target's binding site, thereby enhancing selectivity.

Targeting Allosteric Sites: Designing derivatives that bind to allosteric sites on the target protein, which are often less conserved than the active site, potentially leading to higher selectivity.

Table 3 provides examples of how substituent modifications on a quinoline or similar quinazoline (B50416) core can influence selectivity.

Parent Scaffold Substituent Modification Target Observed Effect on Selectivity
QuinazolineModification of the aniline moiety at C-4 and substituents at C-6. nih.govHER2 vs. EGFRA 240-fold improvement in selectivity for HER2 over EGFR was achieved with a specific derivative (compound 7c). nih.gov
Quinazolin-4-amineIntroduction of a morpholinyl group at C-2 and various phenyl substitutions at the 4-amino group. nih.govresearchgate.netCOX-II vs. COX-IResulted in compounds with significant COX-II selectivity. nih.govresearchgate.net
4-QuinolinamineSystematic substitution on the quinoline ring. nih.govuiowa.eduAntagonism of CpG-oligodeoxynucleotidesLed to the synthesis of a potent antagonist with an EC50 of 0.24 nM. uiowa.edu

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of novel drug candidates. nih.govmdpi.com For the development of this compound derivatives, AI and ML can be powerful tools.

Future applications of AI and ML in this context include:

Generative Models: Using generative adversarial networks (GANs) and other deep learning models to generate novel quinoline-based molecules with desired drug-like properties. azoai.comresearchgate.net

Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity, selectivity, and pharmacokinetic properties of virtual compounds before their synthesis.

Virtual Screening: Employing machine learning algorithms to screen large virtual libraries of quinoline derivatives to identify those with the highest probability of being active against a specific target. nih.gov

Reaction Prediction: Using AI to predict the outcomes of chemical reactions, thereby aiding in the design of efficient synthetic routes. researchgate.net

The impact of AI and ML on the drug discovery pipeline for quinoline derivatives is summarized in Table 4.

Drug Discovery Stage Application of AI/ML Potential Outcome
Hit Identification Virtual screening of large compound libraries. nih.govFaster identification of potential lead compounds.
Lead Generation Generative models for de novo design of novel quinoline scaffolds. azoai.comresearchgate.netCreation of novel and diverse chemical matter with optimized properties.
Lead Optimization Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. mdpi.comDesign of compounds with improved pharmacokinetic profiles.
Synthesis Planning Retrosynthesis prediction algorithms. researchgate.netMore efficient and cost-effective synthesis of target molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Chloro-2-phenylquinolin-4-amine, and what factors influence reaction efficiency?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from aniline derivatives and quinoline precursors. A common approach includes:

Condensation : Reacting substituted anilines with quinoline intermediates under reflux in polar aprotic solvents (e.g., dimethylformamide) .

Chlorination : Introducing the chloro substituent at position 8 using chlorinating agents (e.g., POCl₃) under controlled temperature (60–80°C) .

Purification : Recrystallization or column chromatography to isolate the product. Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the chloro group at position 8 causes distinct deshielding in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 255.06 for C₁₅H₁₁ClN₂⁺) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–Cl bond length ~1.73 Å) and confirms planar quinoline geometry .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls to isolate compound effects.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Computational Setup : Use B3LYP/6-311G(d,p) basis sets to model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps). The chloro substituent reduces electron density at position 8, enhancing electrophilic attack susceptibility .
  • Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amine group at position 4 shows high nucleophilicity, guiding functionalization strategies .

Q. How do structural modifications (e.g., substituent variations) affect the biological activity of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis :
Substituent PositionGroupBiological Activity Trend
8-Cl vs. 8-OCH₃ClHigher cytotoxicity (IC₅₀ ↓ 30%) due to enhanced lipophilicity
4-NH₂ vs. 4-NO₂NH₂Improved antimicrobial activity (MIC ↓ 50%) via H-bond donor capacity
  • Experimental Validation : Synthesize analogs (e.g., 8-methoxy or 4-nitro derivatives) and compare bioactivity profiles .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

Standardize Assays : Ensure consistent cell lines, culture conditions, and compound purity (≥95% by HPLC) .

Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in HeLa cells range from 2–10 μM due to assay protocols) .

Mechanistic Studies : Use molecular docking to validate target binding (e.g., interaction with topoisomerase II) and rule off-target effects .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :

  • Crystallization Issues : Low solubility in common solvents (e.g., ethanol) and polymorphism.
  • Solutions :
  • Use mixed solvents (e.g., DCM:hexane) for slow evaporation .
  • Employ SHELX software for structure refinement, leveraging high-resolution data (R factor < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.